![molecular formula C23H17N3O2S B2803773 N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide CAS No. 313266-82-9](/img/structure/B2803773.png)
N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide
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Overview
Description
“N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . The chemical shifts in the NMR spectrum provide information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectroanalytical data (NMR, IR, and elemental). For example, the 1H NMR spectrum of a similar compound showed nine aromatic protons appearing as a multiplet in the range of δ 7.23–7.84 ppm .Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity. These findings suggest potential applications in combating microbial infections.
- Cancer remains a significant health challenge, and novel compounds are sought for cancer treatment. N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Compounds d6 and d7 exhibited notable activity against breast cancer cells .
- Molecular docking studies further revealed that compounds d1, d2, d3, d6, and d7 have favorable binding scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise as lead candidates for rational drug design .
- Compound 4, a 2,4-disubstituted thiazole derivative, displayed potent inhibitory activity against microbial pathogens (MIC = 1.4 µM) comparable to the standard drug vancomycin .
- Another compound, 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid (compound 19), showed antifungal activity against Candida albicans and Candida glabrata (MIC = 8 µg/mL), similar to the standard drug ketoconazole .
- While not directly related to the compound you mentioned, thiazole derivatives have been investigated for their antioxidant properties. Further studies could explore the antioxidant effects of N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide .
- A series of 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxybenzamides were synthesized and screened for antifungal activity . Investigating the antifungal potential of our compound within this context could be valuable.
Antimicrobial Activity
Anticancer Properties
Multitargeted Bioactivity
Antioxidant Potential
Antifungal Activity
Future Directions
The future directions for research on “N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide” and similar compounds could include further exploration of their antimicrobial and antiproliferative activities . Additionally, more studies could be conducted to understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties in more detail. This could potentially lead to the development of new therapeutic agents.
properties
IUPAC Name |
N-[4-(2-benzamido-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c27-21(17-7-3-1-4-8-17)24-19-13-11-16(12-14-19)20-15-29-23(25-20)26-22(28)18-9-5-2-6-10-18/h1-15H,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBTWCBMJTJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide |
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